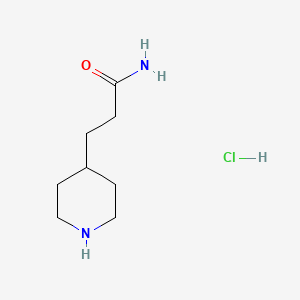

3-(Piperidin-4-yl)propanamide hydrochloride

描述

属性

IUPAC Name |

3-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c9-8(11)2-1-7-3-5-10-6-4-7;/h7,10H,1-6H2,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDBLNIEHRZWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670732 | |

| Record name | 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185126-95-7 | |

| Record name | 3-(Piperidin-4-yl)propanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(Piperidin-4-yl)propanamide hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : C₇H₁₄ClN₃O

- Molecular Weight : 173.66 g/mol

- CAS Number : 1261443-55-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its piperidine structure allows for modulation of neurotransmitter systems, particularly those involved in pain perception and mood regulation.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

- Analgesic Effects : Similar compounds have demonstrated potent analgesic properties, often acting as opioid receptor agonists. For instance, derivatives like fentanyl are known for their high potency as analgesics .

- Psychoactive Properties : Some studies suggest that piperidine derivatives can exhibit psychoactive effects, influencing mood and cognition. This is particularly relevant in the context of new psychoactive substances (NPS) that have emerged in recent years .

Research Findings

A number of studies have investigated the biological activity of piperidine derivatives, including this compound. Key findings include:

-

Binding Affinity Studies :

- Fragment-based screening has identified numerous protein targets for piperidine derivatives, indicating a broad spectrum of biological interactions .

- Compounds similar to this compound have shown significant binding affinities to opioid receptors, suggesting potential applications in pain management.

- Case Studies :

Data Table: Biological Activities of Piperidine Derivatives

科学研究应用

Medicinal Chemistry

- Analgesic Development : Research indicates that 3-(Piperidin-4-yl)propanamide hydrochloride may exhibit analgesic properties similar to those of opioid compounds. Its structural resemblance to known analgesics suggests potential efficacy in pain management through modulation of opioid receptors .

- Neuroprotective Effects : Preliminary studies have suggested that derivatives of piperidine can protect neuronal cells from damage, indicating a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This neuroprotective effect is hypothesized to arise from interactions with sigma receptors.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for developing treatments for various inflammatory conditions.

Pharmacology

This compound is being investigated for its interaction with biological targets:

- Receptor Modulation : It has been shown to interact with certain receptors in the central nervous system, potentially leading to new therapeutic avenues for psychiatric disorders .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be leveraged in drug design aimed at metabolic disorders.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various chemical products. Its unique properties make it valuable in creating new materials and compounds in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several notable studies have highlighted the potential applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Analgesic Efficacy | Demonstrated increased binding affinity to opioid receptors, suggesting enhanced pain relief potential. |

| Study 2 | Neuroprotection | Found protective effects on neuronal cells against oxidative stress in vitro. |

| Study 3 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models. |

化学反应分析

Nucleophilic Substitution Reactions

The piperidine nitrogen undergoes alkylation and acylation reactions due to its nucleophilic character.

Key Examples :

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) yields N-alkylated derivatives. This modifies the compound's lipophilicity and biological activity .

-

Acylation : Treatment with acyl chlorides (e.g., propionyl chloride) forms N-acylated products, enhancing steric bulk and electronic properties .

Table 1: Substitution Reactions

Heterocycle Formation

The propanamide moiety participates in cyclization reactions to form bioactive heterocycles.

Oxadiazole Synthesis :

-

Reaction with hydrazine hydrate converts the amide to a carbohydrazide intermediate. Subsequent treatment with carbon disulfide and potassium hydroxide yields 1,3,4-oxadiazole-thiol derivatives .

-

Example : Formation of 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol, a scaffold with demonstrated anticancer activity .

Table 2: Heterocyclic Derivatives

| Starting Material | Reagents | Product | Biological Activity |

|---|---|---|---|

| 3-(Piperidin-4-yl)propanamide | Hydrazine, CS₂, KOH | 1,3,4-Oxadiazole-thiol hybrid | NLRP3 inhibition , Anticancer |

Amide Hydrolysis

While not explicitly documented for this compound, analogous propanamide derivatives undergo hydrolysis under acidic or basic conditions to form carboxylic acids. For example:

-

Acidic hydrolysis: HCl (6M), reflux → 3-(piperidin-4-yl)propanoic acid.

-

Basic hydrolysis: NaOH (2M), heat → Sodium salt of the acid.

Reductive Amination

The primary amine (after deprotonation) can react with ketones or aldehydes (e.g., formaldehyde) in the presence of reducing agents (e.g., NaBH₃CN) to form secondary or tertiary amines.

Pharmacological Activity Modulation via Structural Modifications

Structural derivatives of 3-(piperidin-4-yl)propanamide hydrochloride show tailored bioactivities:

-

NLRP3 Inhibition : Introducing a 2-chlorophenylpropanoyl group enhances inhibitory effects on NLRP3 inflammasome (37.7% pyroptosis reduction at 10 µM) .

-

Anticancer Activity : Sulfonamide-linked 1,3,4-oxadiazole derivatives exhibit cytotoxicity against cancer cell lines (IC₅₀: 8–14 µM) .

Table 3: Structure-Activity Relationships

| Derivative | Structural Modification | Biological Effect |

|---|---|---|

| N-(2-Chlorophenyl)propanoyl | Aromatic substitution | NLRP3 ATPase inhibition (27.2%) |

| Oxadiazole-thiol | Heterocycle incorporation | Antiproliferative activity |

Stability and Reactivity Considerations

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural, pharmacological, and regulatory differences between 3-(Piperidin-4-yl)propanamide hydrochloride and related compounds:

Key Differences in Structure and Activity

Core Modifications :

- This compound lacks bulky substituents (e.g., phenyl or benzisoxazole groups), making it structurally simpler than fentanyl or 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole . This simplicity may reduce receptor binding affinity but improve metabolic stability compared to esters, as seen in SB207266, where amide linkages enhance in vivo stability .

Pharmacological Targets: Fentanyl’s phenethyl-piperidine substitution enables µ-opioid receptor agonism, contributing to its high potency .

Applications: Norfentanyl-D5 Oxalate and N-Phenyl-N-(piperidin-4-yl)propanamide are used as deuterated or non-deuterated reference materials in forensic toxicology to identify illicit opioids .

Regulatory and Stability Considerations :

- While This compound requires dry storage at room temperature , compounds like fentanyl and SB207266 have stringent handling protocols due to their pharmacological potency .

Research and Development Insights

- Structural Versatility: The piperidin-4-ylpropanamide moiety is a common scaffold in drug discovery. For example, SB207266’s oxazinoindole modification demonstrates how structural additions can tailor receptor specificity (e.g., 5-HT4 antagonism) .

- Stability Advantages : Amide derivatives like This compound are preferred over esters (e.g., RS-39604) for in vivo studies due to resistance to enzymatic hydrolysis .

准备方法

General Synthetic Approach

The compound 3-(Piperidin-4-yl)propanamide hydrochloride is typically synthesized via multi-step organic reactions involving:

- Formation of the piperidine ring or its derivatives.

- Introduction of the propanamide moiety.

- Conversion to the hydrochloride salt to improve stability and solubility.

The preparation often involves amide bond formation between a piperidine derivative and a suitable propanoic acid or its activated derivative, followed by salt formation with hydrochloric acid.

Detailed Preparation Methodology

Starting Materials and Reaction Conditions

- Key Reactants : Piperidine derivatives such as 3-(piperidin-4-yl)phenol or ethyl 4-piperidinecarboxylate.

- Amide Formation : Reaction of the piperidine derivative with propanoyl chloride or an activated ester.

- Solvents : Tertiary butanol, methanol, ethyl acetate, isopropanol, and water are commonly used.

- Bases and Acids : Sodium bicarbonate or ammonia for neutralization; hydrochloric acid (HCl) gas or aqueous HCl for salt formation.

Stepwise Synthetic Route (Based on Patent WO2017158615A1)

Amide Bond Formation

React 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol with (S)-ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate in the presence of sodium bicarbonate in tertiary butanol. This step yields ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate.Hydrochloride Salt Formation

Treat the above intermediate with ethyl acetate-HCl in ethyl acetate to obtain the hydrochloride salt of the ethyl ester.Hydrolysis and Purification

Hydrolyze the ester with aqueous sodium hydroxide in a mixture of isopropanol and water to yield the free acid intermediate. Then, acidify with acetic acid to obtain the pure this compound.Crystallization and Drying

Filter, wash, and dry the solid product to achieve high purity. Micronization or milling may be applied to achieve desired particle size for pharmaceutical formulations.

Optimization and Yield Improvement

- Solvent Choice : Replacing traditional solvents with tertiary butanol significantly improves yield and purity.

- Reaction Temperature : Controlled cooling (0°C to 30°C) during acidification and crystallization steps enhances product quality.

- Purity Control : Impurities such as piperidinyl phenol, des-methyl impurities, and metabolites are kept below 0.1% (preferably <0.02%) as measured by HPLC.

Comparative Data Table: Effect of Solvent on Yield

| Solvent Used | Yield (%) | Purity by HPLC (%) | Notes |

|---|---|---|---|

| Tertiary Butanol | 85-90 | >99 | Preferred solvent for high yield |

| Ethyl Acetate | 60-70 | ~95 | Lower yield, more impurities |

| Methanol | 50-65 | ~90 | Less efficient solvent |

Data adapted from patent literature and experimental findings

Alternative Synthetic Routes

Research literature also describes synthesis of related piperidine derivatives bearing propanamide groups via:

- Hydrazide Intermediates : Conversion of ethyl 4-piperidinecarboxylate to carbohydrazides, followed by cyclization and functional group transformations to introduce propanamide moieties.

- Sulfonyl Protection and Oxadiazole Formation : Use of sulfonyl-protected piperidine intermediates to facilitate selective reactions, followed by deprotection and amide formation.

These methods, while more complex, allow structural diversification and may be adapted for specific derivatives of this compound.

Analytical and Purity Assessment

- HPLC : High-performance liquid chromatography is used to quantify impurities and confirm purity levels.

- PXRD : Powder X-ray diffraction confirms crystalline form and polymorph identity.

- Spectroscopy : $$^{1}H$$-NMR and $$^{13}C$$-NMR verify structural integrity.

- Particle Size Analysis : Milling and micronization are employed to optimize solubility and bioavailability.

Summary of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amide bond formation | Piperidine derivative + activated ester, NaHCO3, tertiary butanol | Intermediate ester |

| Salt formation | Ethyl acetate-HCl in ethyl acetate | Hydrochloride salt of ester |

| Hydrolysis | Aqueous NaOH, isopropanol-water mixture | Free acid intermediate |

| Acidification and crystallization | Acetic acid, cooling 0-30°C | Pure this compound |

| Purification and drying | Filtration, washing, drying | High purity final product |

常见问题

Q. What are the optimal synthetic routes for 3-(piperidin-4-yl)propanamide hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling piperidine derivatives with propanamide precursors. Key steps include:

- Amide bond formation : Reacting 4-aminopiperidine with propionic acid derivatives (e.g., activated esters or acid chlorides) under basic conditions (e.g., DIPEA in DMF) .

- Salt formation : Treating the free base with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability . Yield optimization requires careful control of stoichiometry, temperature (often 0–25°C), and reaction time. For example, prolonged stirring at low temperatures minimizes side reactions like over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR to confirm the piperidine ring conformation and amide bond integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO·HCl, theoretical 194.09 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95% for most research applications) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water and polar solvents (e.g., methanol, DMSO) due to its hydrochloride salt form. Solubility decreases in non-polar solvents like hexane .

- Stability : Stable at room temperature in dry, dark conditions. Degradation occurs under strong acidic/basic conditions or prolonged exposure to light, generating piperidine byproducts .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in neurological targets?

- Structure-activity relationship (SAR) studies :

- Piperidine substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position increases affinity for σ-1 receptors .

- Amide chain elongation : Extending the propanamide chain improves blood-brain barrier penetration, as seen in analogs like Norfentanyl-D5 Oxalate .

- In silico modeling : Docking studies using GPCR crystal structures (e.g., µ-opioid receptors) guide rational design .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor expression levels. Validate findings using orthogonal assays (e.g., calcium flux and cAMP inhibition) .

- Impurity interference : Trace solvents (e.g., DMSO residues) can modulate activity. Repurify batches and re-test under standardized conditions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Catalytic asymmetric synthesis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) .

Q. How does computational modeling predict the metabolite profile of this compound?

- In silico tools : Software like ADMET Predictor identifies potential metabolites (e.g., N-dealkylation or hydroxylation products) .

- In vitro validation : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS to confirm predicted pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。